But-3-enoyl Chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
but-3-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOSPWNNXVDXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450310 | |
| Record name | But-3-enoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1470-91-3 | |
| Record name | But-3-enoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | but-3-enoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical and Physical Properties
But-3-enoyl chloride is characterized by the following properties:
| Property | Value |
| Molecular Formula | C4H5ClO chemsrc.com |
| Molecular Weight | 104.53 g/mol nih.gov |
| CAS Number | 1470-91-3 guidechem.com |
| Appearance | Colorless to yellow or brown liquid guidechem.comsigmaaldrich.com |
| Boiling Point | 99.5 °C at 760 mmHg chemsrc.com |
| Density | 1.065 g/cm³ chemsrc.com |
| Flash Point | 21.1 °C chemsrc.com |
| Purity | Typically ≥95% sigmaaldrich.commolport.com |
This data is compiled from multiple sources. guidechem.comsigmaaldrich.comchemsrc.comnih.govmolport.com
Reactivity and Mechanistic Investigations
Nucleophilic Acyl Substitution Reactions
As an acyl chloride, but-3-enoyl chloride is highly reactive towards nucleophiles. evitachem.com The electron-withdrawing effect of the chlorine atom polarizes the carbonyl bond, making the carbonyl carbon an excellent electrophile and susceptible to nucleophilic attack. These reactions proceed via a characteristic addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com The nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an effective leaving group. wikipedia.orgmasterorganicchemistry.com The general reactivity of acyl chlorides is the highest among carboxylic acid derivatives. slideplayer.com
This compound readily reacts with alcohols in a process known as alcoholysis to form but-3-enoate (B1239731) esters. libretexts.org This reaction is a common and efficient laboratory method for ester preparation. libretexts.org The reaction mechanism follows the general nucleophilic acyl substitution pathway, where the alcohol acts as the nucleophile.
The process is often conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. libretexts.org The base serves to neutralize the hydrochloric acid (HCl) by-product, preventing it from protonating the alcohol or causing unwanted side reactions. libretexts.org Steric hindrance can affect the rate of this reaction. libretexts.org
Table 1: Representative Esterification Reaction
| Reactant | Reagent | Product | Conditions |
| This compound | Alcohol (R-OH) | Alkyl but-3-enoate | Presence of a base (e.g., pyridine) |
Research on related α,β-unsaturated acyl chlorides has shown that factors like reaction temperature can be crucial for optimizing yields, especially with sterically hindered substrates. acs.org
The reaction of this compound with ammonia (B1221849) or primary and secondary amines leads to the formation of but-3-enamides. This aminolysis reaction is a highly effective method for amide synthesis. libretexts.org The mechanism is a nucleophilic acyl substitution, with the amine functioning as the nucleophile.
Due to the formation of HCl as a by-product, two equivalents of the amine are typically required. libretexts.org The first equivalent acts as the nucleophile to attack the acyl chloride, while the second equivalent acts as a base to neutralize the HCl, forming an ammonium (B1175870) chloride salt. libretexts.org
Table 2: General Amidation Reaction
| Reactant | Reagent | Product | Stoichiometry |
| This compound | Amine (R-NH₂) | N-substituted but-3-enamide | 2 equivalents of amine |
Studies on amidation reactions involving acyl chlorides highlight the efficiency of this method. acs.orgwhiterose.ac.uk For instance, various amides are synthesized by reacting an acyl chloride with an amine, often in a solvent like dichloromethane (B109758) with a base like triethylamine. whiterose.ac.uk
Beyond alcohols and amines, this compound can react with a range of other nucleophiles. A key example is hydrolysis, where water acts as the nucleophile. libretexts.org This reaction converts the acyl chloride back to its corresponding carboxylic acid, but-3-enoic acid, and produces HCl. libretexts.org Like other nucleophilic acyl substitutions, this process is often performed in the presence of a base to scavenge the generated HCl. libretexts.org
Another important reaction is the attack by carboxylate anions. The reaction of this compound with a carboxylate salt (e.g., sodium but-3-enoate) results in the formation of an acid anhydride. libretexts.org This method can be used to prepare both symmetrical and unsymmetrical anhydrides. libretexts.org
Amidation Pathways
Specific Named Reactions
This compound can serve as an acylating agent in Friedel-Crafts reactions to introduce the but-3-enoyl moiety onto an aromatic ring. fishersci.ie This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). fishersci.se The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. fishersci.sefishersci.ca
A notable example involves the acylation of organometallic compounds. The reaction of 3,4,4-trichlorothis compound, a chlorinated analog of this compound, with ferrocene (B1249389) and cymantrene (B8566760) has been studied. fishersci.ca Depending on the reactant ratios, the acylation of ferrocene can occur on one or both of the cyclopentadienyl (B1206354) rings, demonstrating the utility of unsaturated acyl chlorides in modifying such sandwich compounds. fishersci.ca The general conditions for such reactions are summarized in the table below.
| Aromatic Substrate | Acylating Agent | Catalyst | Typical Product Structure | Ref |
| Benzene | This compound | AlCl₃ | 1-Phenylbut-3-en-1-one | |
| Ferrocene | 3,4,4-Trichlorothis compound | AlCl₃ | (3,4,4-Trichlorobut-3-enoyl)ferrocene | fishersci.ca |
| Cymantrene | 3,4,4-Trichlorothis compound | AlCl₃ | (3,4,4-Trichlorobut-3-enoyl)cymantrene | fishersci.ca |
The Rosenmund reduction is a hydrogenation process that selectively reduces an acyl chloride to an aldehyde. americanelements.com The reaction employs molecular hydrogen (H₂) with a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄), which is "poisoned" to prevent over-reduction of the aldehyde to an alcohol. americanelements.comfishersci.pt Common poisons include sulfur compounds like thiourea (B124793) or quinoline. americanelements.com
The application of the Rosenmund reduction to β,γ-unsaturated acyl chlorides like this compound can be challenging. A study on the reduction of 4-phenyl-3-butenoyl chloride, a structurally similar compound, highlighted these difficulties. fishersci.be Despite the evolution of the expected amount of hydrogen chloride, only trace amounts of the desired aldehyde were isolated. fishersci.be The primary challenges include side reactions and potential isomerization or reduction of the carbon-carbon double bond under the reaction conditions. fishersci.be
General Procedure for Rosenmund Reduction:
A suspension of the Pd/BaSO₄ catalyst and a poison (if used) in a dry, high-boiling solvent like xylene is prepared in the reaction flask.
Hydrogen gas is bubbled through the heated mixture to activate the catalyst.
A solution of the acyl chloride (e.g., this compound) in the same solvent is added.
The reaction is monitored by the evolution of HCl gas, which is typically trapped and titrated.
Upon completion, the catalyst is filtered off, and the product aldehyde is isolated from the solvent.
The classical Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. americanelements.comamericanelements.com this compound, being a β,γ-unsaturated system, does not have its double bond conjugated with the carbonyl group and therefore is not a direct substrate for Michael addition.
However, under certain conditions, particularly with extended reaction times or in the presence of a base, this compound can isomerize to its more thermodynamically stable α,β-unsaturated isomer, but-2-enoyl chloride (crotonoyl chloride). epa.gov This isomerization brings the double bond into conjugation with the carbonyl group, creating a Michael acceptor. This isomerized species can then readily undergo Michael-type additions with various nucleophiles, such as enolates, amines, and thiols. americanelements.com
For example, the reaction of but-2-enoyl chloride with N-phenyl enaminones has been shown to proceed via a Michael-type addition followed by cyclization. americanelements.com This highlights an indirect pathway through which this compound can participate in such reactions following an initial isomerization step.
Rosenmund Reduction and Related Reductions
Advanced Mechanistic Elucidation
Understanding the reaction mechanisms of this compound at a deeper level requires the analysis of transition states—the high-energy, short-lived configurations that molecules pass through as they transform from reactants to products. While specific transition state analyses for this compound are not extensively documented, methodologies applied to similar reactive molecules provide significant insight.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling transition states. wikipedia.org For related unsaturated acyl chlorides, DFT calculations can be used to map out reaction pathways, identify energetically favorable routes, and explain observed selectivity. wikipedia.org For this compound, such analysis could clarify the energetics of electrophilic additions, predict the activation barriers for isomerization to but-2-enoyl chloride, and rationalize the outcomes of nucleophilic substitution at the carbonyl carbon. The stability of transition states is known to be influenced by solvent polarity, with polar aprotic solvents often accelerating reactions by stabilizing charged intermediates. fishersci.nl
Experimental techniques like the measurement of kinetic isotope effects (KIEs) also provide detailed information about transition state structures. coreyorganics.com By comparing the reaction rates of molecules containing different isotopes at specific positions, researchers can infer the bonding changes occurring in the transition state. coreyorganics.com These advanced studies are crucial for a complete understanding of the reactivity of complex molecules like this compound.
Role of Catalysts and Reagents
The reactivity of this compound is significantly influenced by the choice of catalysts and reagents, which can direct the reaction towards specific synthetic outcomes. These substances play crucial roles in both the formation of the acyl chloride and its subsequent transformations.
Reagents for Synthesis
The most common laboratory-scale synthesis of this compound involves the chlorination of its parent carboxylic acid, vinylacetic acid. This transformation is typically achieved using standard chlorinating agents.
Thionyl Chloride (SOCl₂): This reagent is widely used to convert carboxylic acids to acyl chlorides. The reaction with vinylacetic acid proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, producing this compound along with gaseous byproducts, sulfur dioxide and hydrogen chloride.
Catalysts and Reagents in Transformations
Catalysts and reagents are essential for controlling the diverse reactions of this compound, which possesses two primary reactive sites: the electrophilic carbonyl carbon and the terminal alkene.
Transition Metal Catalysis:
Palladium catalysts are notably employed in both the synthesis of this compound and in the transformation of related unsaturated acyl chlorides.
Palladium-Catalyzed Carbonylation: this compound can be synthesized via the palladium-catalyzed carbonylation of allyl chloride. This process involves the reaction of allyl chloride with carbon monoxide in the presence of a palladium catalyst system. Rhodium catalysts have also been explored for similar carbonylation reactions.
Rosenmund Reduction: While specific studies on this compound are not prevalent, the Rosenmund reduction of the analogous compound, 4-phenyl-3-butenoyl chloride, demonstrates a key catalytic transformation. This reaction reduces the acyl chloride to the corresponding aldehyde (4-phenyl-3-butenal). It employs a heterogeneous catalyst, typically palladium on a barium sulfate support (Pd/BaSO₄). The catalyst's activity is often moderated by a poison or regulator, such as a quinoline-sulfur compound, to prevent over-reduction of the aldehyde to an alcohol.
Table 1: Catalytic Transformations of Unsaturated Acyl Chlorides
| Reaction | Substrate | Catalyst/Reagent | Solvent | Product |
|---|---|---|---|---|
| Synthesis via Carbonylation | Allyl Chloride, Carbon Monoxide | Palladium Catalyst | Not specified | This compound |
| Rosenmund Reduction | 4-phenyl-3-butenoyl chloride | 5% Pd/BaSO₄, Quinoline-S (regulator) | Xylene | 4-phenyl-3-butenal |
Reagents for Nucleophilic Acyl Substitution:
The highly electrophilic carbonyl carbon of this compound readily reacts with a variety of nucleophiles. These reactions are fundamental to its use as a synthetic building block.
Amines and Alcohols: this compound reacts with primary and secondary amines to form amides and with alcohols to form esters.
Bases: These nucleophilic substitution reactions often require a non-nucleophilic base to act as a proton scavenger, neutralizing the HCl byproduct generated. A common choice is a sterically hindered amine like N,N-diisopropylethylamine (DIPEA, or Hünig's base), which is basic enough to trap protons but too bulky to compete as a nucleophile with the primary reactant.
Table 2: Reagents in Nucleophilic Acyl Substitution
| Reaction Type | Nucleophile | Auxiliary Reagent | Product Type |
|---|---|---|---|
| Amidation | Primary/Secondary Amine (e.g., Methyl 3-amino-4-methoxybenzoate) | N,N-Diisopropylethylamine | N-Substituted but-3-enamide |
| Esterification | Alcohol | N,N-Diisopropylethylamine or Pyridine | But-3-enoate ester |
Applications in Synthetic Organic Chemistry
Building Blocks for Complex Molecular Architectures
The presence of both an electrophilic acyl chloride and a nucleophilic double bond allows but-3-enoyl chloride to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
This compound is an effective precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. The acyl chloride group readily reacts with nucleophiles such as amines and alcohols. When a substrate contains a second nucleophilic group, an intramolecular cyclization can occur, leading to the formation of a heterocyclic ring. The terminal alkene provides a handle for further functionalization or subsequent ring-forming reactions.
For example, reaction with bifunctional nucleophiles can yield important saturated heterocycles.
| Reactant Type | Resulting Heterocycle |
| Amino-alcohols | Oxazolidinones |
| Diamines | Pyrrolidines, Piperidines |
The synthesis of substituted pyrrolidines and piperidines, common motifs in medicinal chemistry, can be achieved through strategies involving the initial acylation of an appropriate amino-containing substrate with this compound, followed by subsequent cyclization steps. americanelements.comnih.govnih.gov
In the field of asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule, this compound can be used in conjunction with chiral auxiliaries. These auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction.
A prominent example involves the use of Evans auxiliaries, which are a class of chiral oxazolidinones. iiab.mewikipedia.org The general process is as follows:
Acylation: The chiral oxazolidinone is acylated with this compound to form a chiral imide. wikipedia.org
Stereoselective Reaction: The chiral auxiliary sterically shields one face of the molecule, directing reactions such as alkylation, aldol (B89426) condensation, or Diels-Alder reactions to occur from the less hindered face. wikipedia.orgrsc.org This allows for the stereocontrolled formation of new chiral centers.
Cleavage: After the desired transformation, the chiral auxiliary is cleaved from the product and can often be recovered for reuse.
This methodology provides a reliable route to enantiomerically enriched products, which is of paramount importance in the synthesis of pharmaceuticals.
Heterocyclic Compound Synthesis
Role in Polymer Chemistry
The distinct reactivity of its functional groups makes this compound a valuable monomer in polymer science. evitachem.com
The vinyl group of this compound allows it to undergo polymerization, typically through free-radical or controlled radical polymerization techniques. This process yields poly(this compound), a linear polymer with reactive acyl chloride groups appended to the backbone. The integrity of the acyl chloride functionality is generally maintained during the polymerization of the double bond.
The true utility of poly(this compound) lies in its capacity as a reactive polymer intermediate. The pendant acyl chloride groups are highly susceptible to nucleophilic attack, allowing for the straightforward synthesis of a wide array of functionalized polymers through post-polymerization modification. By treating the polymer with various nucleophiles, the properties of the material can be systematically tuned.
| Nucleophile | Resulting Functional Group | Polymer Class |
| Alcohols (R-OH) | Ester | Poly(alkenyl ester)s |
| Amines (R-NH2) | Amide | Poly(alkenyl amide)s |
| Water (H2O) | Carboxylic Acid | Poly(alkenyl carboxylic acid)s |
This approach enables the creation of polymers with tailored solubility, thermal properties, and chemical reactivity, starting from a single parent polymer.
Olefin metathesis is a powerful reaction for the rearrangement of carbon-carbon double bonds, catalyzed by transition metal carbene complexes such as Grubbs and Schrock catalysts. wikipedia.orgwikipedia.orglibretexts.org Acyclic Diene Metathesis (ADMET) is a step-growth polymerization method that utilizes this reaction to form polymers from α,ω-diene monomers. libretexts.org
While this compound itself is a mono-olefin and thus not a direct monomer for ADMET, it can be chemically modified to participate in such advanced polymerization techniques. For instance, it could be converted into a symmetrical diene through reaction with a diol, creating a diester that is also a diene. This new monomer could then undergo ADMET polymerization. The catalysts for these reactions are typically ruthenium-based (Grubbs catalysts) or molybdenum-based (Schrock catalysts), which are known for their high activity and tolerance to various functional groups. americanelements.comamericanelements.comnih.gov
Synthesis of Related Polymer Systems
Precursor in Natural Product Synthesis
The unique structure of this compound makes it a valuable C4 building block in the synthesis of natural products. Its ability to participate in both acylation and subsequent carbon-carbon bond-forming reactions provides a powerful tool for synthetic chemists.
This compound is effectively used to install a reactive diene precursor onto a molecular framework, which can then be cyclized to form complex bioactive scaffolds. A key strategy involves the acylation of an amine or alcohol, followed by a ring-closing metathesis (RCM) reaction. For instance, an acylation strategy utilizing this compound has been successfully employed to create a diene intermediate. thieme-connect.com This diene readily undergoes a facile RCM reaction to construct cyclic structures, such as δ-lactams, which are important precursors for various natural products and drug-like scaffolds. thieme-connect.com This method highlights the utility of this compound in transforming simple starting materials into intricate polycyclic systems that can serve as the core of biologically active molecules. thieme-connect.comnih.gov
The acylation of natural products with reactive acyl chlorides is a common strategy to enhance or modify their biological activity. While direct examples using this compound are not extensively documented, the principle is well-established with its structural isomers and analogs, such as crotonyl chloride and trans-2-methyl-2-butenoyl chloride.
In one study, the natural product massarilactone D, a polyketide with limited bioactivity, was acylated with a series of acyl chlorides to produce seven new derivatives. beilstein-journals.orgresearchgate.netbeilstein-journals.org The reaction of massarilactone D with reagents like trans-2-methyl-2-butenoyl chloride and crotonyl chloride yielded acylated analogs with significantly improved biological profiles. beilstein-journals.orgresearchgate.netbeilstein-journals.orgresearchgate.net This process of semisynthesis demonstrates that the addition of small, unsaturated acyl moieties can be a powerful tool for generating derivatives with enhanced potency, supporting the hypothesis that acylation can amplify the bioactivity of natural product scaffolds. beilstein-journals.orgresearchgate.net
In the realm of total synthesis, this compound and its analogs serve as crucial building blocks for assembling complex natural product skeletons. The reactivity of the acyl chloride allows for its facile coupling to other fragments, while the vinyl group provides a handle for further transformations.
An acylation reaction with this compound was a key step in the total synthesis of a δ-lactam precursor. thieme-connect.com The introduction of the but-3-enoyl group set the stage for a subsequent ring-closing metathesis (RCM) reaction, which efficiently formed the cyclic core of the target molecule. thieme-connect.com Similarly, related unsaturated acyl chlorides like crotonyl chloride have been used in multicomponent assembly processes to generate key aldehyde intermediates, which are then elaborated into complex heterocyclic scaffolds. nih.gov Furthermore, prop-2-enoyl chloride (acryloyl chloride), the C3 analog of this compound, has been employed in the total synthesis of the natural product rugulactone, where it was used to esterify a chiral alcohol before a final Wittig olefination step. mdpi.com These examples underscore the strategic importance of small, unsaturated acyl chlorides in convergent and efficient total synthesis pathways.
Semisynthesis of Natural Product Derivatives
Contributions to Medicinal Chemistry
The electrophilic and unsaturated nature of this compound and its isomers makes them valuable reagents in medicinal chemistry for the development of targeted therapeutic agents, including enzyme inhibitors and cytotoxic compounds.
The vinyl group in this compound and its isomers can act as a "warhead" for covalent inhibition of enzymes, or as a structural element that confers specific binding properties. For example, pent-4-enoyl chloride, a structural isomer of this compound, was used in the synthesis of a series of novel inhibitors for human fatty acid amide hydrolase (hFAAH), an enzyme involved in the degradation of endocannabinoids. tandfonline.com In this work, a β-lactam scaffold was acylated with pent-4-enoyl chloride, leading to lipophilic ester derivatives that showed inhibitory activity in the micromolar range and high selectivity for hFAAH over the related enzyme monoacylglycerol lipase (B570770) (hMAGL). tandfonline.com
In another example, (E)-hex-3-enoyl chloride, a C6 analog, was a key reagent in the synthesis of analogs of tautomycetin, a natural product known to be a selective inhibitor of protein phosphatase 1 (PP1). researchgate.net Furthermore, the related compound acryloyl chloride has been used to synthesize covalent inhibitors of the bacterial enzyme FabA by creating an acrylamide (B121943) moiety that can act as a Michael acceptor, forming a covalent bond with the target enzyme. acs.org These studies demonstrate the utility of this class of reagents in creating potent and selective enzyme inhibitors.
The modification of natural products and the de novo design of molecules using butenoyl chloride and its analogs have led to the development of potent cytotoxic agents for potential cancer therapy. The introduction of these small, reactive groups can significantly enhance the anticancer activity of a parent compound.
Semisynthetic derivatives of massarilactone D, prepared by acylation with crotonyl chloride and trans-2-methyl-2-butenoyl chloride, exhibited significant cytotoxic activity against a panel of human cancer cell lines, including cervix (KB-3-1), lung (A549), and breast (MCF-7) cancer cells. beilstein-journals.orgresearchgate.netbeilstein-journals.org The parent compound, massarilactone D, was inactive, highlighting the crucial role of the added acyl group in conferring cytotoxicity. beilstein-journals.orgresearchgate.net
In a de novo approach, novel paclitaxel-mimicking alkaloids with cytotoxic properties were synthesized. nih.gov One key step involved the acylation of a tricyclic scaffold with 4-pentenoyl chloride, a C5 isomer of this compound. The resulting compound demonstrated significant potency against several human cancer cell lines. nih.gov Additionally, derivatives synthesized using (E)-4-(dimethylamino)but-2-enoyl chloride have shown inhibitory activity against cancer cell lines such as BEL-7402, A-549, and HeLa.
Creation of Anti-inflammatory Compounds
While dedicated research focusing exclusively on the application of this compound for the creation of anti-inflammatory compounds is not extensively documented in publicly available literature, its role as a reactive intermediate suggests its potential in synthesizing molecules with such properties. The but-3-enoyl group can be incorporated into various molecular scaffolds to produce derivatives with potential biological activities.
One documented application involves the synthesis of N-(3,4-Dichlorophenyl)but-3-enamide, which is prepared through the reaction of 3,4-dichloroaniline (B118046) with this compound. smolecule.com This amide derivative is noted for its potential in medicinal chemistry, including anti-inflammatory applications.
Furthermore, a patent for the synthesis of Tyrosine Kinase 2 (TYK2) inhibitors, which can have anti-inflammatory effects, lists this compound as a reactant in the preparation of key intermediates. googleapis.com This indicates its utility as a building block in the development of complex therapeutic agents.
The reactivity of the acyl chloride group allows this compound to readily participate in acylation reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This fundamental reactivity is crucial in medicinal chemistry for the synthesis of new chemical entities that can be screened for anti-inflammatory activity.
Although direct and detailed research findings on this compound for this specific application are limited, the synthesis of related butenoyl chloride derivatives has been explored in the context of anti-inflammatory drug discovery. For instance, compounds like (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride are used as intermediates in the synthesis of bioactive compounds, including potential anticancer and anti-inflammatory agents. smolecule.com
The following table provides an overview of compounds related to the synthesis of potential anti-inflammatory agents where this compound or similar structures are utilized.
| Reagent/Intermediate | Resulting Compound/Derivative | Potential Application |
| This compound | N-(3,4-Dichlorophenyl)but-3-enamide | Anti-inflammatory |
| This compound | TYK2 Inhibitor Intermediate | Anti-inflammatory |
| (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | Bioactive Heterocyclic Compounds | Anticancer, Anti-inflammatory |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of But-3-enoyl Chloride by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
The ¹H NMR spectrum provides a distinct fingerprint of the proton environments within the this compound molecule (CH₂=CH-CH₂-COCl). The chemical shifts (δ) are influenced by the electronegativity of the adjacent acyl chloride group and the anisotropy of the vinyl group.
The expected signals in the ¹H NMR spectrum are:
Vinylic Protons (-CH=CH₂): These protons appear in the downfield region, typically between 5.0 and 6.0 ppm, due to the deshielding effect of the double bond. The terminal =CH₂ protons and the adjacent -CH= proton exhibit complex splitting patterns (multiplets) due to geminal and vicinal couplings.
Allylic Protons (-CH₂-COCl): The methylene (B1212753) protons adjacent to the carbonyl group are deshielded by the electron-withdrawing acyl chloride. Their signal is expected to appear significantly downfield for allylic protons, generally in the range of 3.0 to 3.8 ppm. uwimona.edu.jm These protons would likely appear as a doublet, split by the neighboring vinylic proton.
Detailed analysis of the coupling constants (J-values) within the multiplets can confirm the connectivity between the allylic and vinylic systems.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound gives a separate signal.
Based on predictive models and data from similar structures like but-3-en-2-one, the approximate chemical shifts are as follows: ichemical.comguidechem.comlibretexts.org
| Carbon Atom | Environment | Approximate Chemical Shift (δ, ppm) |
| C1 | Carbonyl Carbon (C =O) | 170-175 |
| C2 | Allylic Carbon (-C H₂-) | 45-55 |
| C3 | Vinylic Carbon (-C H=) | 130-140 |
| C4 | Vinylic Carbon (=C H₂) | 115-125 |
The data in this table is predictive and based on typical values for similar functional groups. libretexts.org
The carbonyl carbon of the acyl chloride is characteristically found far downfield. libretexts.org The two vinylic carbons have distinct chemical shifts, and the allylic carbon appears in the typical range for sp³-hybridized carbons attached to a carbonyl group. libretexts.org
While specific published studies detailing the use of multidimensional NMR for this compound are not widespread, these techniques are theoretically invaluable for its characterization.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would definitively establish the spin-spin coupling network, showing cross-peaks between the allylic protons and the adjacent vinylic proton, as well as between the different vinylic protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
Carbon-13 NMR (¹³C NMR) Applications
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org They are particularly useful for identifying the key functional groups present in this compound. evitachem.com
The vibrational spectrum of this compound is dominated by absorptions corresponding to its acyl chloride and vinyl moieties. A detailed study on the related molecule, acryloyl chloride (CH₂=CHCOCl), provides a strong basis for assigning the vibrational modes of this compound. aip.org
Key vibrational frequencies include:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C-H Stretch | Vinylic (=C-H) | ~3100 - 3000 | Appears at higher frequency than alkane C-H stretches. |
| C-H Stretch | Allylic (-CH₂-) | ~2980 - 2850 | Typical range for sp³ C-H bonds. |
| C=O Stretch | Acyl Chloride | ~1815 - 1780 | Strong, sharp absorption at a characteristically high frequency. |
| C=C Stretch | Alkene | ~1645 | Medium intensity absorption. |
| C-Cl Stretch | Acyl Chloride | ~850 - 650 | Can be difficult to assign definitively. |
The most prominent and diagnostic peak in the IR spectrum is the intense carbonyl (C=O) stretching band, which appears at a higher frequency than in ketones, aldehydes, or carboxylic acids, a hallmark of the acyl chloride functional group. aip.org
Vibrational spectroscopy can be employed to study the different rotational isomers (conformers) of a molecule. For this compound, rotation around the C2-C3 single bond can lead to different spatial orientations of the vinyl group relative to the carbonyl group (e.g., syn and gauche conformers).
These different conformers would have slightly different vibrational frequencies, which can sometimes be observed as separate peaks or shoulders on a main absorption band in the IR or Raman spectrum, particularly in the gas phase or at low temperatures. While the use of spectroscopic methods for detailed conformational analysis of this compound is not extensively documented in the literature, the techniques remain a powerful tool for such potential investigations. evitachem.com
Functional Group Identification and Vibrational Analysis
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for the characterization of this compound. It provides critical information regarding the compound's molecular weight and structural features. In practice, MS is often coupled with a chromatographic separation method, such as Gas Chromatography (GC-MS), to analyze the compound within complex mixtures. lcms.cz The mass spectrum of this compound allows for the confirmation of its molecular mass and the study of its ionic fragments.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its reaction products. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high precision, which allows for the determination of its elemental formula. This capability is crucial in synthetic chemistry where this compound is used as a reactant or precursor. evitachem.comresearchgate.net For instance, in syntheses involving the acylation of substrates with this compound, HRMS is routinely employed to confirm the successful incorporation of the but-3-enoyl group into the final product by verifying the exact mass of the target molecule. researchgate.netcampoly.com Analyses are often performed using techniques like electrospray ionization (ESI) or other methods suitable for the specific derivative being studied. evitachem.comlboro.ac.uk
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₅ClO | lcms.cz |
| Monoisotopic Mass | 104.00289 u | guidechem.com |
| Calculated Exact Mass | 104.0028925 u | guidechem.com |
Fragmentation Pathway Analysis
The study of fragmentation pathways in mass spectrometry offers deep insights into the structure of this compound. When subjected to ionization energy, the molecule breaks apart in a predictable manner. Analysis of these fragments helps to confirm the molecule's structural arrangement, including the acyl chloride and the vinyl group.
One significant fragmentation pathway for β,γ-unsaturated acid chlorides like this compound involves the formation of highly reactive ketene (B1206846) intermediates. lcms.cz Through techniques such as collisional activation mass spectrometry, it has been shown that flash vacuum pyrolysis can induce the elimination of hydrogen chloride (HCl) to produce vinylketene. lcms.cz
Common fragmentation patterns observed in the mass spectrum of this compound would include:
Loss of Cl: The cleavage of the C-Cl bond results in the formation of the but-3-enoyl cation [M-Cl]⁺.
Loss of COCl: The loss of the entire chlorocarbonyl radical (•COCl) can lead to the formation of an allyl cation [C₃H₅]⁺.
Loss of HCl: Elimination of a hydrogen chloride molecule can lead to the formation of the vinylketene radical cation [C₄H₄O]⁺•. lcms.cz
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures.
Gas Chromatography is a primary technique for the analysis of volatile compounds like this compound. The compound is readily vaporized and passed through a capillary column, allowing for its separation from other components in a mixture based on boiling point and interactions with the column's stationary phase. lboro.ac.uk GC is frequently used for in-process control to monitor the progress of reactions involving this compound and to quantify its purity or yield. sigmaaldrich.com For definitive identification, the gas chromatograph is often coupled to a mass spectrometer (GC-MS), which provides mass data for the separated components. lcms.cz
While GC is well-suited for the volatile this compound itself, Liquid Chromatography (LC) is more applicable to the analysis of its less volatile or thermally unstable derivatives. In synthetic procedures where this compound is used to create more complex molecules, LC, including High-Performance Liquid Chromatography (HPLC), is employed to separate and purify the resulting products. vdoc.pub For example, reaction products from the condensation of this compound with other organic molecules are often purified using silica (B1680970) gel column chromatography, a form of solid-liquid chromatography. evitachem.com
This compound contains a terminal vinyl group, making it a monomer suitable for polymerization reactions. evitachem.com When this compound or its derivatives are polymerized, the resulting polymers have a distribution of molecular weights rather than a single value. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and critical technique for characterizing this distribution. lcms.czlcms.cz
GPC separates polymer chains based on their hydrodynamic volume in solution. campoly.com This analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Mw/Mn), which describes the breadth of the molecular weight distribution. google.comrsc.org These parameters are fundamental as they directly influence the physical and mechanical properties of the final polymer material, such as its strength, viscosity, and processing characteristics. lcms.czcampoly.com Therefore, GPC is an essential quality control and research tool in the synthesis of vinyl-based polymers. lboro.ac.uk
Liquid Chromatography (LC)
Integration of Analytical Data for Structural Elucidation
The definitive structural confirmation of this compound, like any organic compound, relies on the synergistic integration of data from various analytical techniques. No single method provides a complete structural picture; instead, chemists piece together the molecular puzzle using evidence from mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Each technique illuminates different features of the molecule, and their combined interpretation provides an unambiguous structural assignment.
The process begins with determining the molecular formula, often through high-resolution mass spectrometry, which provides the exact mass of the molecule. The subsequent step involves identifying the functional groups present using IR spectroscopy. Finally, NMR (¹H and ¹³C) spectroscopy reveals the connectivity of the atoms, establishing the carbon skeleton and the precise location of protons.
Interpreting the Spectroscopic Data
To elucidate the structure of this compound, a chemist would analyze the following expected spectral features:
Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of this compound (104.53 g/mol ). nih.govnih.gov A key feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This would result in two molecular ion peaks, [M]⁺ at m/z 104 and [M+2]⁺ at m/z 106, with a relative intensity of about 3:1, confirming the presence of one chlorine atom. nih.gov Fragmentation patterns would likely show the loss of the chlorine radical to give an acylium ion [M-Cl]⁺ at m/z 69, corresponding to the but-3-enoyl cation.
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. For this compound, the most prominent absorption would be a strong, sharp peak around 1800 cm⁻¹ , characteristic of the C=O (carbonyl) stretching vibration of an acyl chloride. uni.lu This high frequency is distinctive for acyl halides. Other expected absorptions would include C=C stretching for the vinyl group around 1640 cm⁻¹ , and =C-H and C-H stretching vibrations. sigmaaldrich.com The presence of the vinyl group would also be indicated by out-of-plane bending vibrations (wagging) for the =CH₂ and =CH- groups in the fingerprint region.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum details the electronic environment and connectivity of the hydrogen atoms. For this compound, one would expect to see three distinct sets of signals:
A complex multiplet in the 5.8-6.0 ppm region, integrating to one proton, corresponding to the internal vinyl proton (-CH=CH₂).
Two multiplets in the 5.1-5.3 ppm region, each integrating to one proton, for the two terminal vinyl protons (=CH₂). Their distinct chemical shifts and coupling patterns (geminal, cis, and trans coupling) would confirm the terminal alkene structure.
A doublet of triplets or a quartet around 3.1-3.3 ppm , integrating to two protons, for the methylene group (-CH₂-) adjacent to the carbonyl group. This signal would be shifted downfield due to the electron-withdrawing effect of the carbonyl group and would show coupling to the adjacent vinyl proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, four distinct signals would be predicted:
A signal around 170 ppm for the carbonyl carbon (C=O) of the acyl chloride. sigmaaldrich.com
A signal around 130-135 ppm for the internal vinyl carbon (-CH=).
A signal around 120-125 ppm for the terminal vinyl carbon (=CH₂).
A signal for the methylene carbon (-CH₂-) adjacent to the carbonyl group, expected in the range of 45-50 ppm .
Data Integration for Final Confirmation
The integration of these data points allows for the complete structural elucidation of this compound and its differentiation from isomers like crotonoyl chloride ((E)-but-2-enoyl chloride). For instance, while both isomers would show a similar molecular ion peak in the mass spectrum and a strong C=O stretch in the IR spectrum, their NMR spectra would be distinctly different. Crotonoyl chloride would exhibit signals for a methyl group and two vinyl protons in a trans configuration, with characteristic coupling constants, which contrasts sharply with the terminal vinyl group signals expected for this compound. fishersci.ptrsc.org
The following tables summarize the expected and comparative spectral data used for the structural elucidation of this compound.
Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |
|---|---|---|---|
| =CH₂ | ~5.1 - 5.3 | m | 2H |
| -CH= | ~5.8 - 6.0 | m | 1H |
Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) (Predicted) |
|---|---|
| C=O | ~170 |
| -CH= | ~130 - 135 |
| =CH₂ | ~120 - 125 |
Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |
|---|---|---|
| C=O (Acyl Chloride) | ~1800 | Strong, Sharp |
| C=C (Alkene) | ~1640 | Medium |
| =C-H (Alkene) | ~3080 | Medium |
By combining these pieces of evidence, the exact structure of this compound can be confirmed with a high degree of certainty. whiterose.ac.ukbeilstein-journals.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.commdpi.com DFT is based on using the electron density to determine the properties of a system, which is computationally less demanding than methods based on the many-electron wave function. wikipedia.orgscispace.com It has become a versatile tool in computational chemistry for calculating molecular geometries, energies, and other properties. wikipedia.orgmdpi.com
Electronic structure analysis provides fundamental insights into the chemical behavior of But-3-enoyl Chloride. Key aspects of this analysis include the study of Frontier Molecular Orbitals (FMOs) and electrophilicity indices.
Frontier Molecular Orbitals (FMOs): According to FMO theory, chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgimperial.ac.uk The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org
For this compound, the HOMO would be associated with the π-system of the carbon-carbon double bond, while the highly electrophilic carbonyl carbon atom in the acyl chloride group would significantly influence the LUMO. The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the molecule's kinetic stability and chemical reactivity. malayajournal.orgscience.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. science.gov DFT calculations are routinely employed to determine the energies and spatial distributions of these frontier orbitals.
Electrophilicity Indices: Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors, including electronegativity and chemical hardness, which are derived from the system's energy response to a change in its number of electrons. scispace.comrsc.org The global electrophilicity index (ω), is a measure of the energy stabilization of a system when it acquires additional electronic charge from the environment. It is a key indicator of a molecule's ability to act as an electrophile. Given the presence of the electron-withdrawing acyl chloride group, this compound is expected to have a high electrophilicity index, quantifying its strong electrophilic character which is evident in its reactions.
DFT calculations are instrumental in modeling the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.
A transition state represents the highest energy point along a reaction coordinate and its geometry and energy (activation energy) determine the reaction rate. For instance, in a nucleophilic acyl substitution reaction, DFT can model the approach of a nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent expulsion of the chloride leaving group. libretexts.org Similarly, for reactions like Friedel-Crafts acylation, DFT can be used to optimize the geometries of transition state structures. researchgate.net
Studies on related cationic species, such as the transformation of the crotonyl cation, have shown that deprotonation can lead to the formation of the nonconjugated but-3-enoyl cation, highlighting the complex reaction manifolds that can be explored computationally. acs.org Such calculations can elucidate reaction mechanisms, predict product distributions, and explain stereoselectivity by comparing the activation energies of competing pathways.
The flexible single bonds in this compound allow it to exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and populations.
Molecular Dynamics (MD): MD simulations can be used to study the dynamic behavior of this compound. core.ac.uk By solving Newton's equations of motion for the atoms in the molecule, MD simulations provide a trajectory that describes how the positions and velocities of the atoms evolve over time. This approach allows for the exploration of the conformational landscape and the study of dynamic processes, such as conformational transitions and intermolecular interactions in different environments. unimas.my
Reaction Pathway Modeling and Transition State Determination
Semi-Empirical Methods (e.g., RM1)
Semi-empirical quantum chemistry methods offer a computationally less expensive alternative to ab initio and DFT methods. scielo.brscielo.br These methods use a simpler Hamiltonian and incorporate parameters derived from experimental data to simplify calculations. The Recife Model 1 (RM1) is a semi-empirical model that was developed to improve upon the performance of earlier methods like AM1 and PM3. scielo.brscielo.br
RM1 was specifically reparameterized to provide better predictions for the properties of organic and biochemical compounds. scielo.br It has demonstrated improved accuracy over its predecessors for several key properties. scielo.br The success of RM1 is attributed to its ability to predict structural, energetic, and electronic properties with low computational demand. scielo.br
For a molecule like this compound, RM1 can be used to efficiently calculate:
Structural Properties: Bond lengths, bond angles, and dihedral angles. The average unsigned error (AUE) for interatomic bond distances for RM1 is 0.027 Å, which is an improvement over AM1 (0.036 Å) and PM3 (0.029 Å). scielo.br
Energetic Properties: Heats of formation are a key strength of RM1. Its predictions are generally more accurate than those from other semi-empirical methods and even some DFT functionals. scielo.brresearchgate.net The AUE for enthalpies of formation for RM1 is significantly lower than for AM1 and PM3. scielo.br
The following table summarizes the comparative accuracy of RM1 against other common computational methods, showcasing its effectiveness.
| Property | RM1 | AM1 | PM3 | PM6 | B3LYP/6-31G* |
| AUE Heat of Formation (kcal/mol) | 5.0 | 10.0 | 6.3 | 4.4 | 5.2 |
| AUE Dipole Moment (D) | 0.34 | 0.37 | 0.38 | - | - |
| AUE Ionization Potential (eV) | 0.45 | 0.60 | 0.55 | - | - |
| AUE Bond Distance (Å) | 0.027 | 0.036 | 0.029 | - | - |
| Data sourced from multiple studies for a general set of organic compounds. scielo.brnih.gov |
The primary advantage of semi-empirical methods like RM1 is their computational efficiency, which makes them particularly suitable for studying large molecular systems where DFT or ab initio methods would be prohibitively expensive. scielo.brdr-dral.com
For this compound, this capability is relevant when studying its interactions within more complex environments, such as:
Polymer Chemistry: Modeling the incorporation of the but-3-enoyl unit into a polymer chain.
Biochemical Systems: Investigating the interaction of this compound or its derivatives with large biological macromolecules, such as enzymes. researchgate.net RM1 can be used in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, where the reactive center (e.g., the but-3-enoyl moiety) is treated with a quantum method like RM1, and the larger surrounding environment (e.g., the protein) is treated with classical molecular mechanics. researchgate.net
Researchers have successfully used RM1 to investigate reaction pathways, conformational equilibria, and energetic properties of large and complex molecules, demonstrating its utility as a powerful tool for systems beyond the practical reach of higher-level theories. scielo.br
Prediction of Structural and Energetic Properties
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to model and predict the behavior of molecules. mpg.de In the context of this compound, these techniques can provide detailed insights into its conformational landscape and dynamic properties, which are crucial for understanding its reactivity and interactions.
Molecular mechanics focuses on calculating the potential energy of a molecule as a function of its geometry. upenn.edu The total energy is determined by contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces. upenn.edu For a flexible molecule like this compound, with its rotatable single bonds, MM calculations can be used to identify stable conformers and the energy barriers between them. This conformational analysis is fundamental to understanding which shapes the molecule is likely to adopt in different environments.
Molecular dynamics simulations build upon molecular mechanics by solving Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's dynamic behavior over time. mpg.de An MD simulation can reveal how this compound moves, vibrates, and interacts with its surroundings, such as solvent molecules or a biological target like an enzyme. For instance, MD simulations are used to study the stability of a ligand within a protein's binding site and to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.netresearchgate.netrsc.org While specific MD studies on this compound are not extensively documented in the literature, this methodology could be applied to explore its interaction with targets like the enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis. mdpi.comroyalsocietypublishing.org Such simulations would elucidate the stability of the enzyme-inhibitor complex and the specific interactions that govern binding. mdpi.comresearchgate.net
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a more advanced approach, where the reactive part of the molecule (like the acyl chloride group) is treated with high-level quantum mechanics, while the rest of the system is described by a faster molecular mechanics force field. mpg.de This allows for the accurate modeling of chemical reactions, such as the acylation of a biological nucleophile by this compound, within a complex environment like an enzyme's active site. mpg.de
Chemoinformatics and QSAR/QSPR Applications
Chemoinformatics involves the use of computational methods to analyze chemical information, enabling the prediction of properties and activities of molecules. For this compound, chemoinformatic tools can generate a variety of molecular descriptors that are essential for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. uni.lunih.govguidechem.com
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. Key computed descriptors for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H5ClO | uni.lunih.gov |
| Molecular Weight | 104.53 g/mol | nih.gov |
| XLogP3 | 1.5 | nih.gov |
| Topological Polar Surface Area | 17.1 Ų | nih.gov |
| Heavy Atom Count | 6 | nih.gov |
| Rotatable Bond Count | 2 | guidechem.com |
| Complexity | 67.9 | nih.gov |
| Hydrogen Bond Donor Count | 0 | naturalproducts.net |
| Hydrogen Bond Acceptor Count | 1 | naturalproducts.net |
QSAR and QSPR models are mathematical equations that correlate these descriptors with biological activities (QSAR) or physicochemical properties (QSPR). mdpi.comresearchgate.net The goal is to develop predictive models that can estimate the activity or property of new or untested compounds based solely on their structure. researchgate.net For example, a QSAR model could be developed to predict the inhibitory potency of a series of acyl chlorides against a specific enzyme. mdpi.com Descriptors like XLogP3 (a measure of lipophilicity), polar surface area, and the presence of specific functional groups would be used as variables in the model. researchgate.netambeed.com
While specific QSAR/QSPR models for this compound are not prominently featured in published research, the principles of these methods are widely applied in drug discovery and chemical development. royalsocietypublishing.orgmdpi.com The descriptors for this compound, particularly those related to its reactivity (the acyl chloride group) and its small, flexible scaffold, would be critical inputs for any such model aiming to predict its biological effects or physical behavior. mdpi.com
Emerging Research Directions and Future Perspectives
Green Chemistry Approaches in Synthesis and Application
In line with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, research is underway to develop more environmentally benign methods for the synthesis and application of but-3-enoyl chloride and related compounds. wordpress.comskpharmteco.com
One area of focus is the use of safer and more sustainable reagents and solvents. Traditional methods for producing acyl chlorides often involve hazardous chlorinating agents like thionyl chloride or oxalyl chloride. rsc.org Green chemistry approaches aim to replace these with less toxic alternatives or develop catalytic methods that minimize waste. For instance, the development of catalytic cycles that regenerate the chlorinating agent in situ would represent a significant advancement.
Furthermore, the use of aqueous media in reactions involving acyl chlorides is being explored. researchgate.net While acyl chlorides are generally reactive towards water, specialized catalytic systems and reaction conditions, such as those used in phase-transfer catalysis, can enable reactions to proceed efficiently in aqueous environments, reducing the reliance on volatile organic solvents. researchgate.net The development of biocatalytic approaches, using enzymes to carry out specific transformations, also aligns with the goals of green chemistry. uniovi.es For example, enzymes could potentially be used for the selective synthesis of this compound precursors or for its specific reactions, offering high chemo- and stereoselectivity under mild conditions. uniovi.es
The application of this compound in the synthesis of biodegradable polymers is another promising green chemistry avenue. tandfonline.com By incorporating the but-3-enoyl moiety into polymer backbones, materials can be designed to degrade under specific environmental conditions, addressing the challenges of plastic pollution. tandfonline.com
Novel Catalytic Systems
The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Research in this area is focused on achieving higher efficiency, selectivity, and broader substrate scope in reactions involving this versatile reagent.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in modern organic synthesis. acs.org Tertiary amines and phosphines have been successfully employed as catalysts in reactions such as the Baylis-Hillman reaction, which involves the coupling of activated alkenes with electrophiles. acs.org The development of new organocatalysts tailored for reactions with this compound could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions.
Transition metal catalysis also plays a pivotal role. Nickel-catalyzed reactions, for example, have been shown to be effective for the enantioselective fluorination and chlorination of related N-acylthiazolidinones and N-acetyloxazolidinones. rsc.org Applying similar catalytic systems to this compound could provide access to a wide range of chiral building blocks with high enantiomeric purity. rsc.org The exploration of other transition metals and ligand designs is an active area of research, with the goal of discovering new catalytic transformations.
Furthermore, photocatalysis and electrocatalysis offer new possibilities for activating this compound and its derivatives under mild conditions. These methods can generate highly reactive intermediates that can participate in unique chemical transformations not accessible through traditional thermal methods.
Advanced Materials Science Applications
The bifunctional nature of this compound, possessing both a reactive acyl chloride and a polymerizable alkene, makes it a highly attractive monomer for the synthesis of advanced materials. evitachem.com Its ability to participate in acylation reactions allows for its incorporation into a wide variety of polymer architectures. evitachem.com
One key application is in the development of functional polymers. The vinyl group of this compound can be readily polymerized through various methods, including free radical, cationic, and ring-opening metathesis polymerization. The resulting polymers possess pendant acyl chloride groups that can be further modified post-polymerization. This allows for the synthesis of polymers with tailored properties, such as specific solubility, thermal stability, or chemical reactivity.
This compound can also be used to create cross-linked materials and networks. The acyl chloride can react with difunctional or multifunctional nucleophiles, while the double bond can participate in cross-linking polymerization reactions. This enables the formation of robust materials with applications in coatings, adhesives, and hydrogels.
Moreover, the incorporation of this compound into copolymers allows for the fine-tuning of material properties. By copolymerizing it with other monomers, researchers can create materials with a combination of desired characteristics, such as biodegradability, biocompatibility, and specific mechanical strengths. tandfonline.com The development of polymers from renewable resources, such as those derived from fatty acids, is a particularly active area of research. rsc.orglookchem.com
Interdisciplinary Research with Biological Systems
The reactivity of this compound makes it a valuable tool for interdisciplinary research at the interface of chemistry and biology. Its ability to react with nucleophilic residues on biomolecules, such as amines and thiols, allows for its use in bioconjugation and as a chemical probe to study biological processes.
A significant area of application is in the development of covalent inhibitors for enzymes. cas.org Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition and a prolonged duration of action. cas.org The but-3-enoyl group, as part of a larger molecule, can act as a "warhead" that covalently modifies a specific amino acid residue, often a cysteine, within the active site of an enzyme. nih.govacs.org This approach has been successfully used to develop inhibitors for a variety of enzymes, including kinases and proteases. cas.orgnih.gov
Furthermore, this compound and its derivatives can be used to label and track biomolecules within cells. By attaching a fluorescent dye or other reporter molecule to the but-3-enoyl scaffold, researchers can visualize the localization and dynamics of specific proteins or other cellular components. This provides valuable insights into cellular function and disease mechanisms. The study of enoyl-ACP reductase, an important enzyme in mycobacteria, is one such area where understanding inhibitor binding is crucial for developing new antitubercular drugs. researchgate.netbiorxiv.org
Q & A
Q. What are the validated laboratory methods for synthesizing But-3-enoyl Chloride, and how can purity be ensured?
The synthesis of this compound typically involves reacting but-3-enoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:
- Reagent selection : Use anhydrous conditions to prevent hydrolysis, as moisture degrades acyl chlorides.
- Reaction monitoring : Employ thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress.
- Purification : Distillation under reduced pressure (40–60°C, 10–15 mmHg) isolates the product.
- Purity validation : Confirm via NMR (e.g., δ ~2.5–3.0 ppm for allylic protons, δ ~170–180 ppm for carbonyl in ¹³C NMR) and IR spectroscopy (C=O stretch ~1800 cm⁻¹). Residual solvents should be quantified using GC-MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use tight-sealing safety goggles, nitrile gloves, and acid-resistant lab coats. Fume hoods are mandatory for vapor containment .
- First-aid measures : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation.
- Waste disposal : Neutralize with cold sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or IR spectra often arise from impurities, solvent effects, or tautomerism. Systematic approaches include:
- Repetition under controlled conditions : Re-run experiments with fresh reagents and standardized drying methods.
- Cross-validation : Compare data with computational predictions (e.g., DFT calculations for NMR chemical shifts) or alternative techniques (e.g., mass spectrometry for molecular weight confirmation).
- Error analysis : Quantify signal-to-noise ratios and integrate peak areas to assess experimental reproducibility .
Q. What experimental designs are optimal for studying the reactivity of this compound in nucleophilic acyl substitutions?
- Variable control : Test reactivity under varying temperatures (0°C to 60°C), solvents (polar aprotic vs. non-polar), and nucleophiles (amines, alcohols).
- Kinetic studies : Use stopped-flow techniques or in-situ IR to monitor reaction rates.
- Mechanistic probes : Introduce isotopic labeling (e.g., ¹⁸O in water) to track acyl-oxygen cleavage pathways.
- Computational modeling : Apply DFT or MD simulations to predict transition states and activation energies .
Q. How should researchers address contradictory stability data in long-term storage studies?
- Controlled degradation studies : Expose samples to light, humidity, or oxygen and analyze decomposition products via HPLC or LC-MS.
- Accelerated aging : Use elevated temperatures (40–60°C) to simulate long-term stability and apply Arrhenius kinetics to extrapolate shelf life.
- Statistical rigor : Perform triplicate trials and apply ANOVA to distinguish systematic errors from random variability .
Q. What methodologies validate the use of this compound in multi-step organic syntheses (e.g., polymer precursors or pharmaceuticals)?
- Intermediate trapping : Use quenching agents (e.g., methanol) to isolate reactive intermediates.
- Stepwise yield optimization : Employ design of experiments (DoE) to balance reaction parameters (e.g., stoichiometry, catalyst loading).
- Scale-up protocols : Pilot small-batch syntheses (1–10 g) to identify bottlenecks (e.g., exothermicity, byproduct formation) before scaling .
Q. How can computational chemistry enhance the understanding of this compound’s electronic properties?
- Molecular orbital analysis : Calculate HOMO-LUMO gaps using Gaussian or ORCA software to predict electrophilicity.
- Solvent effects modeling : Apply COSMO-RS to simulate solvent interactions and polarity impacts on reaction pathways.
- Reactivity descriptors : Use Fukui indices to identify nucleophilic/electrophilic sites .
Data Presentation and Validation
Q. What are best practices for presenting spectroscopic and chromatographic data in publications?
How should researchers handle unresolved questions in this compound’s reaction mechanisms?
- Hypothesis testing : Propose competing mechanisms (e.g., concerted vs. stepwise) and design trapping experiments (e.g., radical inhibitors).
- Collaborative validation : Share datasets via open-access platforms for peer verification.
- Future directions : Suggest isotopic labeling or ultrafast spectroscopy for unresolved intermediates .
Q. What ethical and reporting standards apply to publishing research on reactive acyl chlorides?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
